molecular formula C6H8F2N2O B2775690 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole CAS No. 1856041-63-8

1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2775690
CAS No.: 1856041-63-8
M. Wt: 162.14
InChI Key: KRLYLUZIBOJMSN-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole is a chemical reagent For Research Use Only (RUO), intended for laboratory research applications and not for diagnostic, therapeutic, or personal use. This compound serves as a versatile chemical intermediate in organic synthesis and antimicrobial research. Its structure, featuring a difluoromethyl group on the pyrazole nitrogen, is a recognized pharmacophore in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . SDHIs are a major class of agrochemicals that protect crops from fungal diseases by targeting mitochondrial complex II, thereby disrupting cellular respiration in fungal pathogens . While direct bioactivity data for this specific molecule may be limited, its core scaffold is closely related to established fungicidal agents. For instance, 1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole is a known chemical building block, highlighting the relevance of the difluoromethyl and methoxymethyl-substituted pyrazole framework in chemical discovery . Furthermore, commercial SDHI fungicides such as pydiflumetofen (Miravis) share the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety, underscoring the critical role of difluoromethyl pyrazoles in creating potent, broad-spectrum antifungal agents . The methoxymethyl substituent can be leveraged for further chemical modifications, making this compound a valuable starting point for synthesizing novel analogs for structure-activity relationship (SAR) studies . Researchers can utilize this building block to develop new active ingredients or probes to investigate the mechanism of action of SDH inhibitors .

Properties

IUPAC Name

1-(difluoromethyl)-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c1-11-4-5-2-3-9-10(5)6(7)8/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLYLUZIBOJMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=NN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The difluoromethyl and methoxymethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The difluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its target . Additionally, the methoxymethyl group can influence the compound’s solubility and bioavailability, further contributing to its overall efficacy.

Comparison with Similar Compounds

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole can be compared with other fluorinated pyrazole derivatives, such as:

Biological Activity

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C6H6F2N2O\text{C}_6\text{H}_6\text{F}_2\text{N}_2\text{O}

Synthetic Routes

The synthesis of this pyrazole derivative typically involves the following steps:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Introduction of Functional Groups : The difluoromethyl and methoxymethyl groups are introduced via nucleophilic substitution reactions or electrophilic fluorination methods.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to established antibiotics.

PathogenInhibition Zone (mm)Control (mm)
Staphylococcus aureus1518
Escherichia coli1416
Candida albicans1215

This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this pyrazole derivative possesses anticancer properties, particularly against breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its efficacy and safety profiles.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
  • Receptor Modulation : It may modulate receptor activity, affecting signaling pathways crucial for cell survival and growth.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability when treated with this compound, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation, researchers explored the anticancer effects of this pyrazole derivative on MCF-7 cells. The study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, confirming its potential as a therapeutic agent in oncology.

Q & A

Basic Synthesis Optimization

Q1: What are the key synthetic pathways and optimization strategies for 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole? A:

  • Pathway 1 (Difluoromethyl Precursors): Start with difluoromethylated intermediates (e.g., ethyl difluoroacetoacetate derivatives). Cyclize using methyl hydrazine under reflux with acetic anhydride to form the pyrazole core. Methoxymethylation is achieved via nucleophilic substitution or alkylation of a hydroxyl intermediate .
  • Pathway 2 (Multi-Step Functionalization): Introduce the methoxymethyl group early via protective group strategies (e.g., using methoxy-methyl chloride) before difluoromethylation. Optimize reaction temperature (60–100°C) and solvent polarity (DMF or THF) to minimize side products .
  • Critical Parameters:
    • Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling steps) .
    • Hydrolysis conditions (NaOH concentration, 1–2 M) to preserve ester groups .

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (HPLC)
DifluoromethylationEthyl difluoroacetoacetateMethyl hydrazine, Ac₂O, reflux65–75≥95%
Methoxymethylation5-Hydroxypyrazole derivativeMeOCH₂Cl, K₂CO₃, DMF, 80°C50–60≥90%

Advanced Structural Characterization

Q2: Which spectroscopic and computational techniques are most effective for resolving structural ambiguities in substituted pyrazoles? A:

  • Experimental Techniques:
    • ¹H/¹³C NMR: Assign signals using 2D-COSY and HSQC to distinguish between difluoromethyl (-CF₂H) and methoxymethyl (-OCH₂O-) groups .
    • X-ray Crystallography: Resolve regiochemistry (e.g., N1 vs. N2 substitution) and confirm dihedral angles between substituents (e.g., methoxymethyl orientation) .
  • Computational Methods:
    • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict vibrational modes (IR) and compare with experimental data .
    • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Biological Activity Profiling

Q3: How can researchers design assays to evaluate the antifungal activity of this compound? A:

  • In Vitro Assays:
    • Broth Microdilution (CLSI M38): Test against Candida albicans and Aspergillus fumigatus with fluconazole as a positive control. Determine MIC values (typically 2–16 µg/mL for active pyrazoles) .
    • Time-Kill Kinetics: Monitor fungicidal effects over 24–48 hours to distinguish static vs. cidal activity .
  • Mechanistic Studies:
    • Ergosterol Biosynthesis Inhibition: Quantify ergosterol levels via HPLC after compound treatment .
    • Enzyme Binding Assays: Use recombinant CYP51 (lanosterol demethylase) to assess competitive inhibition .

Computational Modeling for Reactivity

Q4: How do DFT and molecular docking studies enhance the understanding of electronic properties and target interactions? A:

  • DFT Applications:
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the difluoromethyl group often exhibits high electron-withdrawing capacity (HOMO ≈ -6.5 eV) .
    • Simulate Fukui indices to identify reactive positions for further functionalization .
  • Docking Protocols:
    • Use AutoDock Vina to model interactions with fungal CYP51 (PDB: 1EA1). Pyrazole substituents often bind to heme iron, disrupting enzyme activity .

Addressing Synthetic Regioselectivity

Q5: How can researchers resolve contradictions in regioselectivity during pyrazole ring formation? A:

  • Mechanistic Probes:
    • Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring .
    • Kinetic Studies: Vary reaction temperature (25–120°C) to favor thermodynamic (N1-substitution) vs. kinetic (N2-substitution) products .
  • Computational Validation:
    • Transition state modeling (IRC calculations) to identify energy barriers for competing pathways .

Stability and Storage Recommendations

Q6: What are the best practices for ensuring compound stability during long-term storage? A:

  • Storage Conditions:
    • Temperature: -20°C in sealed amber vials to prevent photodegradation .
    • Solvent: Dissolve in anhydrous DMSO (≥99.9% purity) for biological assays; avoid aqueous buffers (pH >7) to limit hydrolysis .
  • Stability Monitoring:
    • Periodic HPLC analysis (e.g., every 6 months) to detect decomposition products (e.g., loss of methoxymethyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.